Home > Products > Bioactive Reagents P186 > N-Fmoc-5-aminolevulinic acid
N-Fmoc-5-aminolevulinic acid - 160111-41-1

N-Fmoc-5-aminolevulinic acid

Catalog Number: EVT-397855
CAS Number: 160111-41-1
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Fmoc-5-aminolevulinic acid is a derivative of 5-aminolevulinic acid, an important compound in the biosynthesis of heme and porphyrins. This compound is recognized for its role in photodynamic therapy and as a precursor for various biochemical applications. The N-Fmoc (9-fluorenylmethoxycarbonyl) group enhances the stability and solubility of the molecule, making it suitable for peptide synthesis and other chemical modifications.

Source

5-Aminolevulinic acid is naturally occurring and can be synthesized from various biological sources, including bacteria such as Corynebacterium glutamicum. The production methods often involve fermentation processes or chemical synthesis, utilizing substrates like succinyl-CoA and glycine as precursors .

Classification

N-Fmoc-5-aminolevulinic acid falls under the category of amino acids and their derivatives. It is specifically classified as a modified amino acid due to the presence of the Fmoc protective group, which is commonly used in solid-phase peptide synthesis.

Synthesis Analysis

Methods

The synthesis of N-Fmoc-5-aminolevulinic acid can be achieved through several methods, including:

  1. Fmoc Protection: The amino group of 5-aminolevulinic acid is protected using Fmoc chloride in the presence of a base, typically triethylamine. This reaction yields N-Fmoc-5-aminolevulinic acid with high purity.
  2. Biochemical Synthesis: Utilizing engineered strains of Corynebacterium glutamicum, researchers have developed methods to produce 5-aminolevulinic acid through fermentation processes that can be further modified to introduce the Fmoc group .
  3. Chemical Synthesis: Recent advancements have introduced novel pathways using biobased methyl levulinate as a starting material, where bromination followed by ammoniation leads to 5-aminolevulinic acid, which can then be Fmoc-protected .

Technical Details

The synthesis involves careful control of reaction conditions such as temperature and pH to ensure optimal yields. The use of non-toxic reagents has been emphasized in modern approaches to enhance sustainability in chemical processes .

Molecular Structure Analysis

Structure

N-Fmoc-5-aminolevulinic acid consists of a core structure derived from 5-aminolevulinic acid with an attached Fmoc group at the nitrogen atom. The molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, and its structure includes:

  • An amine functional group
  • A carboxylic acid functional group
  • A Fmoc protective group

Data

The molecular weight of N-Fmoc-5-aminolevulinic acid is approximately 247.27 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

N-Fmoc-5-aminolevulinic acid can participate in various chemical reactions, including:

  1. Peptide Bond Formation: The protected amine can react with carboxylic acids or activated esters to form peptide bonds, facilitating peptide synthesis.
  2. Deprotection Reactions: Under acidic conditions, the Fmoc group can be removed to regenerate the free amine for further reactions.
  3. Photodynamic Reactions: As a precursor to protoporphyrin IX, it participates in light-induced reactions that generate reactive oxygen species for therapeutic applications .

Technical Details

These reactions are often performed under controlled conditions to optimize yield and minimize side reactions. The stability of the Fmoc group allows for flexibility in multi-step syntheses.

Mechanism of Action

Process

The mechanism by which N-Fmoc-5-aminolevulinic acid exerts its effects primarily revolves around its conversion to protoporphyrin IX upon administration. This conversion occurs through enzymatic pathways that involve several steps:

  1. Condensation: Two molecules of 5-aminolevulinic acid condense to form porphobilinogen.
  2. Cyclization: Porphobilinogen undergoes cyclization and subsequent modifications leading to protoporphyrin IX.
  3. Photodynamic Activity: Protoporphyrin IX accumulates in cells and generates reactive oxygen species when exposed to light, leading to cell death in targeted tissues .

Data

This mechanism is particularly useful in cancer therapies where localized treatment minimizes damage to surrounding healthy tissues.

Physical and Chemical Properties Analysis

Physical Properties

N-Fmoc-5-aminolevulinic acid appears as a white crystalline solid with solubility in organic solvents like dimethyl sulfoxide and methanol but limited solubility in water.

Chemical Properties

Key chemical properties include:

Relevant analyses often include High Performance Liquid Chromatography (HPLC) for purity assessment and stability studies under various conditions .

Applications

Scientific Uses

N-Fmoc-5-aminolevulinic acid has several important applications:

  1. Photodynamic Therapy: Used in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  2. Peptide Synthesis: Serves as a building block in solid-phase peptide synthesis due to its protected amine functionality.
  3. Biosynthetic Studies: Utilized in research exploring heme biosynthesis pathways and related metabolic processes .
Synthesis and Chemical Derivatization Strategies

Solid-Phase Peptide Synthesis (SPPS) Integration

N-Fmoc-5-aminolevulinic acid (Fmoc-ALA) serves as a strategically functionalized building block in SPPS for constructing peptide-porphyrin conjugates. The Fmoc group enables orthogonal deprotection under mild basic conditions (typically 20% piperidine in DMF), preserving acid-labile linkers like 2-chlorotrityl chloride resins that anchor the C-terminus during chain elongation [4] [9]. This compatibility allows sequential incorporation of Fmoc-ALA at any position within peptide sequences targeting photodynamic therapy (PDT) agents. The UV-active dibenzofulvene byproduct generated during deprotection (λ~300 nm) provides real-time reaction monitoring, crucial for automated synthesis quality control [9]. For analytical applications, Fmoc-ALA derivatization enhances HPLC detection sensitivity, achieving quantitation limits of 1 pmol for amino acid analysis due to the fluorene moiety's strong fluorescence [8]. Optimal coupling employs activation reagents such as diisopropyl carbodiimide (DIC) with Oxyma Pure, minimizing racemization risks during amide bond formation while maintaining reaction pH near 9.0 to prevent premature Fmoc cleavage [1] [4].

Table 1: Key Reaction Parameters for Fmoc-ALA in SPPS

ParameterOptimal ConditionFunction
Deprotection Reagent20% piperidine/DMFCleaves Fmoc group with t₁/₂ ≈6 seconds
Activation ReagentsDIC/Oxyma PureForms active ester while suppressing racemization
Coupling pH8.5–9.0Balances coupling efficiency and Fmoc stability
Monitoring Wavelength300–320 nmTracks dibenzofulvene release during deprotection

Prodrug Design for Enhanced Cellular Permeability

The zwitterionic nature of free ALA limits its passive diffusion across biological membranes. Fmoc-ALA acts as a lipophilic prodrug precursor that, after enzymatic hydrolysis, liberates ALA for metabolic conversion to protoporphyrin IX (PpIX). Compared to unmodified ALA, Fmoc-ALA exhibits a logP increase of ~3 units, significantly improving stratum corneum penetration in topical applications [7]. Ester-based derivatives like Fmoc-ALA methyl ester (MAL) and hexyl ester (Hexvix) demonstrate further enhanced cellular uptake, with PpIX accumulation rates increasing 2–5 fold in tumor models due to improved membrane transit [7] [4]. For targeted delivery, Fmoc serves as a conjugation handle for peptide vectors recognizing overexpressed receptors (e.g., integrins in malignancies). Post-SPPS cleavage releases peptide-ALA chimeras where the peptide component directs tumor-selective accumulation, exploiting the enhanced permeability and retention (EPR) effect [6] [7]. This approach localizes PpIX production within cancer cells, reducing off-target photosensitization.

Stability Optimization Under Physiological Conditions

Fmoc-ALA faces pH-dependent decomposition pathways that necessitate strategic formulation. Under physiological pH (7.4), the free amine of ALA undergoes nucleophilic attack on Fmoc’s carbonate carbonyl, initiating dimerization into 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY), which oxidizes to 2,5-dicarboxyethylpyrazine (PY) [7]. This degradation accelerates at >pH 8.0, reducing active compound availability. Two stabilization strategies have proven effective:

  • Low-pH formulations: Storing Fmoc-ALA at pH 4–5 suppresses amine reactivity, extending shelf-life
  • Novel Fmoc reagents: Reagents like Fmoc-O-N(CH₃)-Bz minimize Lossen rearrangement by eliminating the succinimide moiety, reducing β-Ala-Fmoc impurities by >90% compared to Fmoc-OSu [2]. Nanoemulsion systems (e.g., BF-200 ALA) provide dual benefits by encapsulating Fmoc-ALA within lipid phases to limit aqueous exposure while enhancing skin penetration for topical PDT [7].

Table 2: Degradation Products of Fmoc-ALA Under Physiological Conditions

Degradation PathwayPrimary ProductConditions Promoting FormationImpact on Efficacy
Alkaline HydrolysisDibenzofulvene + CO₂pH >8.0Premature Fmoc loss
ALA DimerizationDHPY/PY derivativespH 7.0–8.0, 37°CDepletes active ALA reservoir
Lossen Rearrangement (Fmoc-OSu)Fmoc-β-Ala-OHDuring Fmoc installationPeptide chain termination impurities

Comparative Analysis of Fmoc vs. Other Protecting Groups

The selection of protecting groups (PGs) for ALA derivatization balances deprotection orthogonality, steric effects, and side-reaction susceptibility. Fmoc’s base lability offers distinct advantages over acid-labile groups like tert-butoxycarbonyl (Boc) or trityl (Trt):

  • Orthogonality to tBu esters: Enables selective deprotection without cleaving side-chain PGs (e.g., tBu for Asp/Glu, Pbf for Arg) during SPPS [4]
  • Reduced aspartimide risk: Unlike Boc SPPS, Fmoc deprotection avoids repetitive trifluoroacetic acid (TFA) exposure, suppressing aspartimide formation at Asp-Gly/Asp-Asn sequences by >50% [1]
  • Fluorescence monitoring: Real-time UV tracking unavailable with non-UV-active PGs like Boc

However, Fmoc’s base sensitivity limits compatibility with strong nucleophiles (e.g., hydrazine), necessitating orthogonal PGs like ivDde for lysine side-chains in multi-PG strategies [4]. Trityl derivatives (Mtt, Mmt) offer ultra-acid lability (1% TFA) for selective on-resin deprotection but increase steric hindrance, potentially slowing coupling rates.

Table 3: Protecting Group Performance in ALA Derivatization

Protecting GroupDeprotection ConditionOrthogonalityKey LimitationALA-Specific Utility
Fmoc20% piperidine/DMFHighBase-sensitive; alkaline hydrolysisSPPS monitoring; prodrug lipophilicity
Boc50% TFA/DCMModerateAcidolysis side reactionsLimited use in acid-labile sequences
Trt1–5% TFA/DCMHighSteric bulk slows couplingCarboxyl protection in solution-phase
ivDde2% hydrazine/DMFHighIncompatible with Fmoc deprotectionLysine side-chain protection

Properties

CAS Number

160111-41-1

Product Name

N-Fmoc-5-aminolevulinic acid

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24)

InChI Key

OLPYMFLIIGLEOU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.